molecular formula C20H31ClN8O5 B6303593 Sar-Pro-Arg-pNA Hydrochloride CAS No. 210158-97-7

Sar-Pro-Arg-pNA Hydrochloride

Cat. No.: B6303593
CAS No.: 210158-97-7
M. Wt: 499.0 g/mol
InChI Key: KMSNYOSWLIQVAN-MOGJOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sar-Pro-Arg-pNA Hydrochloride is a chromogenic substrate commonly used in biochemical assays to measure the activity of enzymes such as α-thrombin. This compound is particularly valuable in research settings for its ability to produce a color change upon enzymatic cleavage, facilitating the quantification of enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sar-Pro-Arg-pNA Hydrochloride involves the stepwise assembly of the peptide chain, followed by the attachment of the chromogenic p-nitroaniline (pNA) group. The process typically begins with the protection of amino groups to prevent unwanted reactions. The peptide chain is then elongated through a series of coupling reactions, often using reagents such as carbodiimides or uronium salts to activate the carboxyl groups. After the peptide chain is complete, the pNA group is attached, and the protecting groups are removed under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Sar-Pro-Arg-pNA Hydrochloride primarily undergoes enzymatic cleavage reactions. When exposed to α-thrombin, the peptide bond between the arginine and pNA is cleaved, releasing the pNA group, which produces a yellow color. This reaction is highly specific and is used to measure the activity of α-thrombin in various samples .

Common Reagents and Conditions

The enzymatic cleavage of this compound typically requires the presence of α-thrombin and a suitable buffer to maintain the pH and ionic strength of the reaction mixture. Common buffers include Tris-HCl and phosphate-buffered saline (PBS). The reaction is usually carried out at physiological temperature (37°C) to mimic biological conditions .

Major Products Formed

The primary product formed from the enzymatic cleavage of this compound is p-nitroaniline, which is responsible for the color change observed in the assay. The peptide fragment Sar-Pro-Arg is also produced but is not typically measured .

Scientific Research Applications

Sar-Pro-Arg-pNA Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sar-Pro-Arg-pNA Hydrochloride involves its cleavage by α-thrombin at the arginine-pNA bond. This cleavage releases the pNA group, which produces a yellow color that can be measured spectrophotometrically. The intensity of the color is directly proportional to the enzyme activity, allowing for quantitative analysis. The molecular target of this compound is the active site of α-thrombin, where the cleavage occurs .

Comparison with Similar Compounds

Sar-Pro-Arg-pNA Hydrochloride is unique in its specificity for α-thrombin and its ability to produce a chromogenic response. Similar compounds include:

These compounds share similar applications but differ in their specificity, kinetic properties, and the enzymes they target.

Properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N8O5.ClH/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33;/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24);1H/t15-,16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSNYOSWLIQVAN-MOGJOVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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